3-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine
Description
3-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine (CAS 1341542-93-5) is a cyclopentane-based amine derivative featuring a methyl group at the 3-position and a [2-(thiophen-2-yl)ethyl] substituent on the nitrogen atom. Its structure combines a saturated cyclopentane ring with an electron-rich thiophene group, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
3-methyl-N-(2-thiophen-2-ylethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H19NS/c1-10-4-5-11(9-10)13-7-6-12-3-2-8-14-12/h2-3,8,10-11,13H,4-7,9H2,1H3 |
InChI Key |
RJKWRBQDNHLNJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine typically involves multiple steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF) under specific conditions.
Synthesis of 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: The oxime is reduced to yield 2-thiopheneethylamine.
Final coupling: The 2-thiopheneethylamine is then coupled with 3-methylcyclopentanone under reductive amination conditions to yield the final product
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
Pyridine-Substituted Cyclopentane Amines
- 3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclopentan-1-amine (CAS 1342226-30-5): Replaces the thiophene with a pyridine ring.
- 3-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline (CAS 1019587-44-0): Substitutes the cyclopentane core with an aniline (benzene) ring. The planar aromatic system may enhance π-π stacking interactions compared to the non-planar cyclopentane .
Rotigotine Derivatives
- (S)-6-{[2-(Thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol (, Structure b): Shares the [2-(thiophen-2-yl)ethyl]amino group but incorporates a naphthalene system. The extended aromatic structure is associated with dopamine agonist activity, suggesting that the cyclopentane variant may have distinct pharmacokinetic profiles due to reduced ring strain and lipophilicity .
Physicochemical Properties
- Molecular Weight : Estimated at ~235–250 g/mol, comparable to 2-[2-(trifluoromethyl)phenyl]cyclopentan-1-amine (229.25 g/mol, CAS 1343819-12-4) .
- Solubility : The thiophene’s hydrophobic nature likely reduces water solubility relative to pyridine-containing analogs (e.g., CAS 1342226-30-5), which benefit from pyridine’s polarity .
- Electronic Effects : Thiophene’s electron-rich sulfur atom contrasts with the electron-withdrawing trifluoromethyl group in CAS 1343819-12-4, affecting reactivity and intermolecular interactions .
Stability and Reactivity
- Thiophene Stability : The aromatic thiophene ring is more oxidation-resistant than sulfide-containing analogs like 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine (CAS 1339848-08-6), which may undergo sulfoxide formation .
Biological Activity
3-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine, with CAS number 1341542-93-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound involves interactions with various biological targets, primarily in the central nervous system (CNS) and possibly in cancer biology. The compound's structure suggests it may act as a modulator of neurotransmitter systems or as an inhibitor of specific protein-protein interactions (PPIs).
Pharmacological Activity
Research indicates that compounds with similar structures exhibit significant activity against various biological targets:
- Neurotransmitter Modulation : Compounds similar to this amine have been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
- Cancer Biology : There is emerging evidence that such compounds may inhibit pathways involved in tumor growth and metastasis. For instance, small molecules targeting PD-1/PD-L1 interactions have shown promise in preclinical studies .
Study 1: Neuropharmacological Effects
A study evaluated the effects of structurally related compounds on serotonin receptor subtypes. Results indicated that modifications to the cyclopentanamine structure significantly enhanced binding affinity and selectivity for the 5-HT_2A receptor, which is implicated in mood regulation .
Study 2: Anticancer Activity
In vitro assays demonstrated that derivatives of similar compounds could inhibit cell proliferation in various cancer cell lines. For example, a derivative exhibited an IC50 value of 700 nM against a breast cancer cell line, indicating potent anticancer properties .
Comparative Analysis Table
| Compound | Target Activity | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | Potential CNS modulator | TBD | This Study |
| Similar Compound A | 5-HT_2A receptor antagonist | 500 | |
| Similar Compound B | PD-L1 inhibitor | 700 |
Safety and Toxicology
Preliminary toxicity assessments indicate that compounds within this class exhibit moderate toxicity profiles. Standard safety measures should be taken when handling these compounds, including personal protective equipment during synthesis and testing phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
